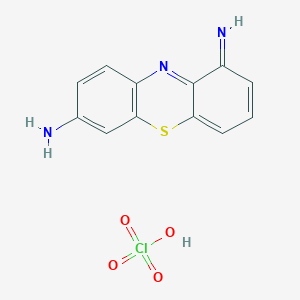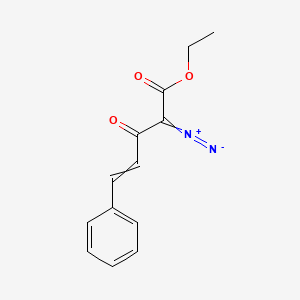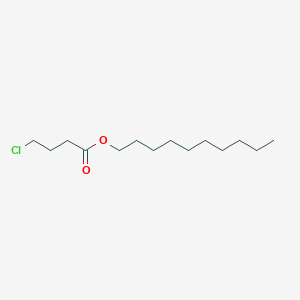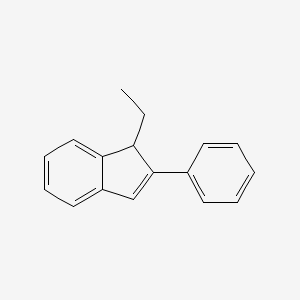
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate is a fluorinated organic compound that belongs to the pyrrole family. This compound is characterized by the presence of two trifluoromethyl groups attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. The presence of ester groups at the 3 and 4 positions of the pyrrole ring further enhances its versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2,5-bis(trifluoromethyl)pyrrole with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester groups. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in enhancing the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyrrole derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while reduction can produce pyrrolidines. Substitution reactions can result in a variety of functionalized pyrrole derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(trifluoromethyl)pyrrole: Lacks the ester groups, making it less versatile in chemical reactions.
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate: Contains methyl groups instead of trifluoromethyl groups, resulting in different chemical properties and reactivity.
Diethyl 2,5-dichloro-1H-pyrrole-3,4-dicarboxylate: The presence of chlorine atoms alters the compound’s electronic properties and reactivity.
Uniqueness
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate stands out due to the presence of both trifluoromethyl and ester groups, which impart unique chemical and physical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the ester groups provide versatility in chemical modifications. This combination makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
88149-57-9 |
|---|---|
Fórmula molecular |
C12H11F6NO4 |
Peso molecular |
347.21 g/mol |
Nombre IUPAC |
diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C12H11F6NO4/c1-3-22-9(20)5-6(10(21)23-4-2)8(12(16,17)18)19-7(5)11(13,14)15/h19H,3-4H2,1-2H3 |
Clave InChI |
AGJDSJRFDUTLFC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)


![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)

![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)

![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)

![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)

